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Cat. No.: B10824693 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

Introduction
EST64454 hydrochloride is a novel, orally active, and highly soluble selective sigma-1 (σ1)

receptor antagonist that has been identified as a clinical candidate for the management of pain.

[1] Developed by ESTEVE Pharmaceuticals, this compound emerged from a focused drug

discovery program aimed at improving the physicochemical properties of earlier σ1 receptor

antagonists. The primary target, the σ1 receptor, is a unique ligand-operated chaperone protein

located at the endoplasmic reticulum-mitochondrion interface and is implicated in the

modulation of various cellular functions, including the sensitization of pain pathways.[1] This

technical guide provides a comprehensive history of the discovery and development of

EST64454, detailing its pharmacological profile, preclinical data, and the experimental

methodologies employed in its evaluation.

Discovery and Rationale for Development
The development of EST64454 was driven by the need for new analgesics with novel

mechanisms of action to address the limitations of existing pain therapies. The σ1 receptor has

been identified as a promising target for pain intervention due to its role in modulating central

sensitization, a key process in the establishment of chronic pain.

EST64454, chemically known as 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-

yl)methoxy)ethyl)piperazin-1-yl)ethanone, was identified from a series of newly synthesized
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pyrazole derivatives. A key objective of the lead optimization program was to enhance aqueous

solubility to improve the compound's druggability. EST64454 demonstrated outstanding

aqueous solubility and high cell permeability, leading to its classification as a Biopharmaceutics

Classification System (BCS) Class I compound.[1] A scalable, five-step synthesis for EST64454

has been developed.[1]

Pharmacological Profile
Primary Target: Sigma-1 (σ1) Receptor
EST64454 is a potent and selective antagonist of the σ1 receptor, with a binding affinity (Ki) of

22 nM.[1] The σ1 receptor is not a classical G protein-coupled receptor or ion channel but a

chaperone protein that modulates the function of various other proteins, including ion channels

and receptors involved in nociception. By antagonizing the σ1 receptor, EST64454 is thought to

reduce the hyperexcitability of neurons in pain pathways.

Secondary Pharmacology
Initial broader profiling of related compounds indicated potential interactions with other

neurological targets. However, the development of EST64454 was focused on achieving high

selectivity for the σ1 receptor to minimize off-target effects.

Preclinical Data
In Vitro Pharmacology and ADME Profile
A summary of the in vitro characterization of EST64454 is presented in the tables below.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition
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Target Assay Type Result

Sigma-1 (σ1) Receptor Radioligand Binding Ki = 22 nM

hERG Channel Electrophysiology Low potential for inhibition

Cytochrome P450 (CYP)

Inhibition

CYP1A2 Direct Inhibition Very low inhibition

CYP2C9 Direct Inhibition Very low inhibition

CYP2C19 Direct Inhibition Very low inhibition

CYP2D6 Direct Inhibition IC50 > 100 µM

CYP3A4 Direct Inhibition IC50 > 100 µM

Table 2: In Vitro ADME Properties

Parameter Assay Result Classification

Aqueous Solubility Thermodynamic Outstanding High

Cell Permeability Caco-2 Assay High High

Metabolic Stability
Human Liver

Microsomes
High Stable

P-gp Substrate Caco-2 Efflux No Not a substrate

Pharmacokinetics
Pharmacokinetic studies of EST64454 were conducted in rodents following oral administration.

The compound exhibited favorable pharmacokinetic properties, including good oral

bioavailability.

Table 3: Pharmacokinetic Parameters of EST64454 (10 mg/kg, p.o.)
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Species Cmax (ng/mL) t1/2 (hours)
AUC0-∞
(ng·h/mL)

F (%)

Male Wistar Rat 771 3.4 1431 69

Male CD1 Mouse 1178 < 1 2645 60

In Vivo Efficacy
The analgesic potential of EST64454 was evaluated in established mouse models of

nociceptive and neuropathic pain. The compound demonstrated significant antinociceptive

effects in both the capsaicin-induced pain model and the partial sciatic nerve ligation model.[1]

Experimental Protocols
Sigma-1 (σ1) Receptor Binding Assay
The affinity of EST64454 for the σ1 receptor was determined using a radioligand binding assay.

Source: Guinea pig brain membranes.

Radioligand:--INVALID-LINK---pentazocine.

Procedure: Membranes were incubated with the radioligand and varying concentrations of

EST64454. Non-specific binding was determined in the presence of an excess of unlabeled

haloperidol.

Detection: Radioactivity was measured by liquid scintillation counting.

Analysis: Ki values were calculated from IC50 values using the Cheng-Prusoff equation.
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Workflow for the σ1 Receptor Binding Assay.

Caco-2 Permeability Assay
The intestinal permeability of EST64454 was assessed using the Caco-2 cell monolayer model.

Cell Line: Human colorectal adenocarcinoma (Caco-2) cells.

Culture: Cells were cultured on semipermeable filter inserts for 21 days to form a

differentiated monolayer.

Procedure: EST64454 was added to either the apical (A) or basolateral (B) side of the

monolayer. Samples were taken from the opposite chamber at various time points.

Analysis: The concentration of EST64454 in the samples was quantified by LC-MS/MS. The

apparent permeability coefficient (Papp) was calculated.

Efflux Ratio: The ratio of Papp (B to A) / Papp (A to B) was determined to assess if the

compound is a substrate for efflux transporters like P-glycoprotein.

Metabolic Stability Assay
The metabolic stability of EST64454 was evaluated in human liver microsomes.
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System: Pooled human liver microsomes.

Cofactor: NADPH regenerating system.

Procedure: EST64454 was incubated with the microsomes in the presence of the NADPH

regenerating system at 37°C. Aliquots were taken at different time points and the reaction

was quenched.

Analysis: The remaining concentration of EST64454 was determined by LC-MS/MS.

Calculation: The in vitro half-life and intrinsic clearance were calculated from the rate of

disappearance of the parent compound.

CYP Inhibition Assay
The potential of EST64454 to inhibit major cytochrome P450 enzymes was investigated using

human liver microsomes.

Enzymes: CYP1A2, 2C9, 2C19, 2D6, and 3A4.

Substrates: Specific probe substrates for each CYP isoform.

Procedure: EST64454 at various concentrations was co-incubated with human liver

microsomes, a specific CYP probe substrate, and an NADPH regenerating system.

Analysis: The formation of the substrate-specific metabolite was measured by LC-MS/MS.

Calculation: IC50 values were determined by plotting the percent inhibition against the

concentration of EST64454.

In Vivo Pharmacokinetic Study
Animals: Male Wistar rats and CD1 mice.

Administration: A single oral dose of EST64454 (10 mg/kg).

Sampling: Blood samples were collected at predetermined time points post-dosing.
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Analysis: Plasma concentrations of EST64454 were determined using a validated LC-

MS/MS method.

Parameters Calculated: Cmax, t1/2, AUC, and oral bioavailability (F%) were calculated using

non-compartmental analysis.

In Vivo Efficacy Models
Capsaicin-Induced Pain Model:

Procedure: Capsaicin was injected into the hind paw of mice to induce nocifensive

behaviors (licking, flinching).

Treatment: EST64454 was administered orally prior to capsaicin injection.

Endpoint: The duration of nocifensive behaviors was recorded and compared between

treated and vehicle groups.

Partial Sciatic Nerve Ligation (pSNL) Model:

Procedure: A chronic neuropathic pain state was induced by ligating the sciatic nerve in

mice.

Assessment: Mechanical allodynia was measured using von Frey filaments.

Treatment: EST64454 was administered orally after the establishment of neuropathic pain.

Endpoint: The withdrawal threshold to mechanical stimulation was measured and

compared to baseline and vehicle-treated animals.
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Proposed Mechanism of Action for EST64454 in Pain.

Conclusion
EST64454 hydrochloride is a promising clinical candidate for the treatment of pain, developed

through a rational drug design approach to optimize for both high potency at the σ1 receptor

and favorable physicochemical and pharmacokinetic properties. Its high solubility and

permeability, combined with a clean in vitro ADME and safety profile, support its potential as an
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orally administered therapeutic. Preclinical studies have demonstrated its efficacy in relevant

animal models of pain. The comprehensive data package, from discovery through to preclinical

development, provides a strong foundation for its continued investigation in clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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